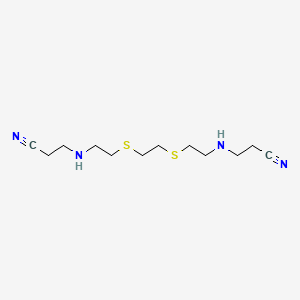![molecular formula C8H16OSi B14427594 Trimethyl[(penta-1,3-dien-2-yl)oxy]silane CAS No. 81658-42-6](/img/structure/B14427594.png)
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is an organosilicon compound with the molecular formula C9H18OSi. It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane can be synthesized through the reaction of penta-1,3-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is stored under inert gas and at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Wirkmechanismus
The mechanism of action of Trimethyl[(penta-1,3-dien-2-yl)oxy]silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Trimethylsilyl cyclopentadiene: Used in the synthesis of metal cyclopentadienyl complexes.
Trimethyl(penta-1,3-diynyl)silane: Used in various organic synthesis reactions.
Uniqueness
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is unique due to its ability to form stable carbon-silicon bonds and its use as a protective group in organic synthesis. Its specific structure allows for selective reactions, making it a valuable reagent in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
81658-42-6 |
|---|---|
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
trimethyl(penta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C8H16OSi/c1-6-7-8(2)9-10(3,4)5/h6-7H,2H2,1,3-5H3 |
InChI-Schlüssel |
PMTXWMFGFKYIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


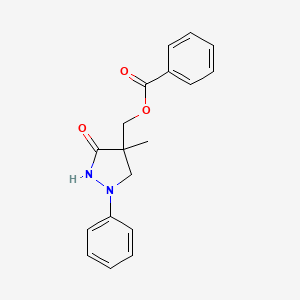
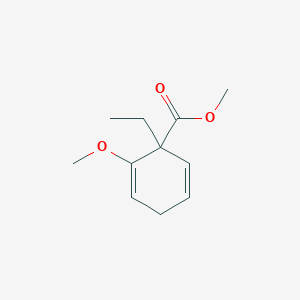
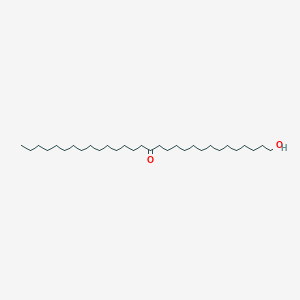

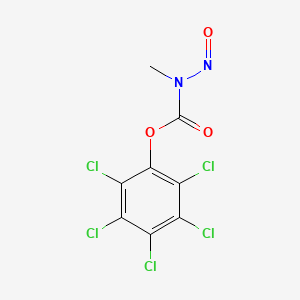
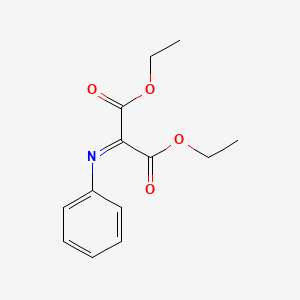
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
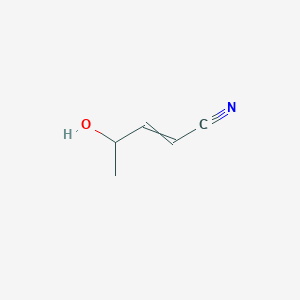
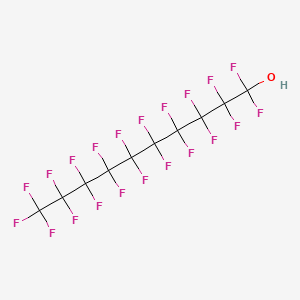

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
